4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride
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Overview
Description
4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO3·HCl. It is a hydrochloride salt form of 4-(piperidin-4-yl)oxane-4-carboxylic acid, which is characterized by the presence of a piperidine ring and an oxane ring. This compound is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the piperidine ring structure is often associated with a variety of biological activities, suggesting that this compound may interact with its targets in a similar manner .
Pharmacokinetics
The compound’s molecular weight (24974) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-yl)oxane-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with oxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods allow for efficient production with consistent quality. The compound is then purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A similar compound with a piperidine ring and a carboxylic acid group.
4-(Piperidin-4-yl)benzoic acid hydrochloride: Another compound with a piperidine ring and a benzoic acid group.
Uniqueness
4-(Piperidin-4-yl)oxane-4-carboxylic acid hydrochloride is unique due to the presence of both a piperidine ring and an oxane ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields .
Properties
IUPAC Name |
4-piperidin-4-yloxane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-10(14)11(3-7-15-8-4-11)9-1-5-12-6-2-9;/h9,12H,1-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHVTDVNUZLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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